molecular formula C19H21N3O5S B2423835 1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1219912-53-4

1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2423835
CAS No.: 1219912-53-4
M. Wt: 403.45
InChI Key: JLWWQROIKKRJRX-UHFFFAOYSA-N
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Description

1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C19H21N3O5S and its molecular weight is 403.45. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-10-6-7-12(24-2)15-17(10)28-19(21-15)22-18(23)20-11-8-13(25-3)16(27-5)14(9-11)26-4/h6-9H,1-5H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWWQROIKKRJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound notable for its diverse biological activities. This compound belongs to a class of benzothiazole derivatives, which have been extensively studied for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and receptor-modulating properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 372.43 g/mol. The compound features a benzothiazole ring and a urea moiety, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. It has been particularly effective against Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values of the compound against different microorganisms:

MicroorganismMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.21
Candida albicans0.83
Micrococcus luteus0.15

These results indicate that the compound is particularly potent against E. coli and Pseudomonas aeruginosa, which are common pathogens associated with healthcare-associated infections .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown promising anticancer activity in various studies. It has been evaluated for its cytotoxic effects on several cancer cell lines.

Cytotoxicity Assays

The cytotoxic effects were assessed using MTT assays on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The findings are summarized in Table 2:

Cell LineIC50 (µM)
HeLa15
MCF-712

These results suggest that the compound exhibits selective toxicity towards cancer cells while sparing normal cells .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : The compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, leading to inhibition of bacterial growth.
  • Receptor Modulation : It acts as a positive allosteric modulator at muscarinic acetylcholine receptors, enhancing receptor activity and potentially influencing neurotransmission .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various benzothiazole derivatives, this compound was identified as one of the most potent compounds against multidrug-resistant strains of E. coli and Pseudomonas aeruginosa. The study emphasized the need for further development of this compound as a potential therapeutic agent against resistant infections .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in HeLa cells through the activation of caspase pathways. The study concluded that further exploration into its mechanism could provide insights into novel cancer therapies .

Preparation Methods

Precursor Synthesis via Reductive Amination

The PMC study outlines a reductive amination protocol (Method A) for generating benzothiazol-2-amine derivatives. Adapting this method:

  • Starting Materials : 4-Methoxy-7-methylbenzo[d]thiazol-2-amine is synthesized from 2-amino-4-methoxy-7-methylthiophenol and cyanogen bromide under acidic conditions.
  • Cyclization : The thiophenol derivative undergoes cyclization in toluene with p-toluenesulfonic acid, followed by reflux to yield the benzothiazole core.
  • Purification : Flash chromatography (ethyl acetate/hexane gradient) isolates the amine intermediate with 70–75% yield.

Key Data :

Parameter Value
Yield 70–75%
Purity (HPLC) >95%
Characterization HRMS: m/z 209.08 (M+H⁺)

Urea Bridge Formation Strategies

Isocyanate Coupling Method

The second patent discloses urea synthesis via amine-isocyanate reactions, applicable to the target compound:

  • Reaction Conditions :
    • 4-Methoxy-7-methylbenzo[d]thiazol-2-amine (1 eq) and 3,4,5-trimethoxyphenyl isocyanate (1.2 eq) are combined in anhydrous dichloromethane.
    • Triethylamine (2 eq) is added as a base, and the mixture is stirred at 25°C for 12 hours.
  • Workup :
    • The crude product is washed with NaHCO₃ and brine, followed by silica gel chromatography (DCM/MeOH 20:1) to isolate the urea derivative.

Optimization Insights :

  • Excess isocyanate (1.2 eq) ensures complete amine consumption.
  • Anhydrous conditions prevent hydrolysis of the isocyanate.

Carbodiimide-Mediated Coupling

Alternative methods from the PMC study (Method B) employ ethylisothiocyanate for thiourea synthesis. For urea formation:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carbonyl.
  • Procedure :
    • 3,4,5-Trimethoxybenzoic acid (1 eq) is treated with EDC/HOBt in DMF.
    • The activated intermediate reacts with benzothiazol-2-amine to form the urea.

Comparative Data :

Method Yield Purity Reaction Time
Isocyanate 82% 98% 12 h
EDC/HOBt 68% 95% 24 h

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.21 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H, benzothiazole-H), 6.92 (s, 2H, trimethoxyphenyl-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • HRMS : m/z 428.1524 (M+H⁺), calculated for C₂₁H₂₂N₃O₅S.

Purity and Stability

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 60:40).
  • Stability : Stable at −20°C for 6 months; degrades <5% in PBS (pH 7.4) over 48 h.

Challenges and Mitigation Strategies

Byproduct Formation

Competing thiourea derivatives may arise if thiocyanate reagents contaminate the system. Mitigation:

  • Rigorous purification of starting materials.
  • TLC monitoring (hexane/ethyl acetate 3:1) to detect byproducts.

Industrial-Scale Considerations

Cost-Effective Synthesis

  • Catalyst Optimization : Replace EDC with cheaper carbodiimides like DCC (diecyclohexylcarbodiimide).
  • Solvent Recycling : Dichloromethane recovery via distillation reduces waste.

Green Chemistry Approaches

  • Microwave Assistance : Reduce reaction time from 12 h to 45 min at 80°C.
  • Aqueous Workups : Substitute brine washes with saturated NaCl to minimize organic waste.

Q & A

Q. What are the key synthetic strategies for preparing 1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea?

The synthesis typically involves multi-step reactions starting from benzo[d]thiazole precursors. A common approach includes:

Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic or oxidative conditions.

Functionalization : Introduction of the 4-methoxy-7-methyl substituents via alkylation or nucleophilic substitution.

Urea coupling : Reaction of the benzo[d]thiazole-2-amine intermediate with 3,4,5-trimethoxyphenyl isocyanate or via a carbodiimide-mediated coupling .
Critical considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions, particularly during urea bond formation.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • 1H/13C NMR : Confirm the presence of methoxy (δ ~3.8–4.0 ppm), methyl (δ ~2.5 ppm), and urea NH protons (δ ~8–10 ppm). The aromatic regions should align with the benzo[d]thiazole and trimethoxyphenyl groups .
  • HRMS : Verify molecular weight (C19H21N3O5S, expected [M+H]+: 404.1254) .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Advanced Research Questions

Q. What structural features contribute to its potential bioactivity?

  • Benzo[d]thiazole moiety : Known to interact with enzymes like DNA gyrase or CYP3A4 via π-π stacking and hydrophobic interactions .
  • Trimethoxyphenyl group : Enhances lipophilicity and may disrupt microtubule assembly in cancer cells .
  • Urea linkage : Acts as a hydrogen bond donor/acceptor, critical for target binding (e.g., kinase inhibition) .
    SAR Insight : Analogues with electron-withdrawing groups on the benzo[d]thiazole (e.g., fluoro) show increased antimicrobial activity, while bulkier substituents reduce bioavailability .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

Single-crystal X-ray diffraction (performed using SHELX programs) can:

  • Clarify stereoelectronic effects (e.g., methoxy group orientation) influencing target binding.
  • Identify polymorphic forms that may explain variability in IC50 values across studies .
    Example : A study on a related triazole-urea derivative revealed that a planar conformation of the urea group was essential for enzyme inhibition .

Q. What experimental protocols are recommended for evaluating its antitubercular activity?

  • MABA (Microplate Alamar Blue Assay) :
    • Culture M. tuberculosis H37Rv in 7H9+OADC medium.
    • Dilute compounds in Sauton’s medium (concentration range: 0.1–50 μM).
    • Inoculate with 4 × 10⁵ CFU/mL and incubate at 37°C for 7 days.
    • Add Alamar Blue to quantify viability (fluorescence/excitation: 530/590 nm).
      Note : Include isoniazid-resistant strains to assess cross-resistance .

Q. How does the compound’solubility impact formulation for in vivo studies?

  • Solubility screening : Test in PBS, DMSO, and cyclodextrin solutions. Trimethoxyphenyl groups reduce aqueous solubility (<10 μg/mL in PBS), necessitating nanoformulation (e.g., liposomes) .
  • Pharmacokinetics : Monitor plasma half-life and tissue distribution using LC-MS/MS.

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values for similar compounds?

  • Meta-analysis : Compare assay conditions (e.g., cell line, incubation time). For example, TTU15 (a structural analogue) showed no activity in one study but inhibited CYP3A4 in another due to differences in enzyme isoform selectivity .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity variations caused by minor structural differences (e.g., methoxy vs. methyl groups) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod (Reference)
Molecular Weight403.45 g/molHRMS
LogP3.2 (predicted)ChemAxon
Aqueous Solubility<10 μM (PBS, pH 7.4)Shake-flask

Q. Table 2. Comparative Bioactivity of Analogues

CompoundSubstituentsActivity (IC50, μM)Target
TTU15 Thiophene-thiazole + trimethoxyphenylNot reportedM. tuberculosis
Compound 36 Benzoyl-thiazole + trimethoxyphenyl0.12 (CYP3A4 inhibition)Cytochrome P450
1-(4-Fluoro-benzothiazole)Fluoro + thiophenemethyl16.23 (Antiproliferative)HeLa cells

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